4-Amino-6-fluoroisoindolin-1-one
Description
4-Amino-6-fluoroisoindolin-1-one (CID 17985048) is a bicyclic heterocyclic compound with the molecular formula C₈H₇FN₂O . Its structure features an isoindolinone core (a fused benzene and pyrrolidine ring system) substituted with an amino group at position 4 and a fluorine atom at position 5. Key structural identifiers include:
- SMILES:
C1C2=C(C=C(C=C2N)F)C(=O)N1 - InChIKey:
VNYPAFNRKZFPTD-UHFFFAOYSA-N
The compound exhibits collision cross-section (CCS) values ranging from 131.3–141.8 Ų for various adducts (e.g., [M+H]⁺: 131.4 Ų, [M+Na]⁺: 141.8 Ų), which are critical for mass spectrometry-based identification .
Properties
IUPAC Name |
4-amino-6-fluoro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYPAFNRKZFPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2N)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591946 | |
| Record name | 4-Amino-6-fluoro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850462-63-4 | |
| Record name | 4-Amino-6-fluoro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoroisoindolin-1-one typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and fluorination steps . The reaction conditions often involve refluxing in acetic acid or toluene with a catalyst such as trimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-fluoroisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or other derivatives.
Substitution: This reaction can replace the amino or fluorine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions may produce a variety of substituted isoindolinones.
Scientific Research Applications
4-Amino-6-fluoroisoindolin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoroisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Substituent Analysis
The table below compares 4-amino-6-fluoroisoindolin-1-one with key analogs:
Key Observations:
Core Structure Differences: The isoindolinone core (bicyclic system) in the target compound contrasts with the monocyclic pyridinone in 4-amino-6-fluoropyridin-2(1H)-one. The bicyclic system may enhance stability and reduce ring strain compared to pyridinone derivatives .
Substituent Positioning: 6-Aminoisoindolin-1-one (C₉H₁₀N₂O₂F₂) features amino and fluorine groups at position 6, along with a difluoroethoxy side chain, which may enhance lipophilicity and alter pharmacokinetics compared to the target compound . 5-Aminoisoindolin-1-one lacks fluorine, underscoring the role of halogenation in modulating bioactivity and solubility .
Physicochemical Properties
- However, comparable data for analogs are unavailable, limiting direct comparisons .
- Synthetic Viability: The target compound’s purity and synthetic route are unspecified, whereas 4-amino-6-fluoropyridin-2(1H)-one is reported at 95+% purity, indicating robust synthetic protocols for pyridinone derivatives .
Biological Activity
4-Amino-6-fluoroisoindolin-1-one is a heterocyclic compound characterized by its unique isoindolinone core structure, featuring an amino group at the 4-position and a fluorine atom at the 6-position. This compound has gained significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Chemical Structure and Properties
- Molecular Formula : C8H7FN2O
- Molecular Weight : Approximately 166.15 g/mol
- Key Functional Groups : Amino and carbonyl groups
The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
This compound primarily targets cyclin-dependent kinases (CDKs), particularly CDK7. The interaction with CDK7 involves hydrogen bonding, leading to the inhibition of kinase activity. This inhibition results in cell cycle arrest, particularly in cancer cells, by preventing the phosphorylation of RNA polymerase II, thereby affecting gene expression and cellular metabolism .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by disrupting the normal cell cycle progression.
Antimicrobial Activity
Beyond its anticancer potential, this compound has also been investigated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanisms.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. This property enhances its ability to penetrate cellular membranes, making it a promising candidate for drug development.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Aminoisoindolin-1-one | Lacks fluorine; potential differences in reactivity | Moderate anticancer activity |
| 6-Fluoroisoindolin-1-one | Fluorine at a different position | Limited studies on biological activity |
| 4-Amino-5-fluoroisoindolin-1-one | Similar structure; different fluorine positioning | Potentially varied biological effects |
This comparison highlights the uniqueness of this compound due to the specific positioning of its functional groups, which significantly impacts its chemical reactivity and biological activity .
Case Studies
Several case studies have explored the biological activity of this compound:
- In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines (MCF-7), with IC50 values indicating potent cytotoxicity.
- Antimicrobial Efficacy Assessment : Another investigation assessed the compound's antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration.
- Pharmacokinetic Profiling : A pharmacokinetic study indicated that after administration, this compound exhibited rapid absorption and distribution in animal models, supporting its potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
